molecular formula C14H19NO5 B371174 Boc-Tyr-OH CAS No. 3978-80-1

Boc-Tyr-OH

Cat. No.: B371174
CAS No.: 3978-80-1
M. Wt: 281.3g/mol
InChI Key: CNBUSIJNWNXLQQ-UHFFFAOYSA-N
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Description

It is commonly used in peptide synthesis as a protected form of tyrosine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process . This compound is widely utilized in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Biochemical Analysis

Biochemical Properties

Boc-Tyr-OH is involved in various biochemical reactions, primarily in the synthesis of peptides. It interacts with enzymes such as carboxypeptidase Y, which catalyzes the removal of the Boc group, allowing the tyrosine residue to participate in peptide bond formation . Additionally, this compound can interact with other biomolecules like amino acids and proteins during the synthesis process, facilitating the formation of complex peptide structures .

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis and modification. In cells, this compound can be incorporated into peptides and proteins, affecting their structure and function. This incorporation can influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of proteins involved in these processes . For example, the presence of this compound in a peptide can affect its interaction with cell surface receptors, thereby modulating signal transduction pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes and other biomolecules. The Boc group protects the tyrosine residue during peptide synthesis, preventing unwanted side reactions. Once the Boc group is removed by enzymes like carboxypeptidase Y, the tyrosine residue can participate in peptide bond formation . This process involves the formation of amide bonds between the carboxyl group of this compound and the amino group of another amino acid, resulting in the synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that this compound can maintain its functionality in peptide synthesis for extended periods, although its efficiency may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At low doses, this compound is generally well-tolerated and can be effectively incorporated into peptides without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, such as disrupting normal cellular functions and causing oxidative stress . These threshold effects highlight the importance of optimizing the dosage of this compound in experimental settings to achieve desired outcomes without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid and peptide metabolism. It interacts with enzymes such as carboxypeptidase Y, which catalyzes the removal of the Boc group, allowing the tyrosine residue to participate in further metabolic reactions . Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in peptide synthesis and degradation . This can have downstream effects on cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of this compound within cells can affect its localization and accumulation, influencing its availability for peptide synthesis and other biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can impact its activity and function. It is often localized in the cytoplasm, where it participates in peptide synthesis and other metabolic processes . Additionally, this compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modulating cellular functions and biochemical reactions .

Scientific Research Applications

Boc-Tyr-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Boc-Tyr-OH is unique compared to other similar compounds due to its specific protecting group and its applications in peptide synthesis. Similar compounds include:

These compounds share similar protecting groups but differ in their amino acid residues, leading to different applications and properties in peptide synthesis.

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317235
Record name BOC-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-80-1
Record name BOC-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BOC-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of Boc-L-tyrosine is C14H19NO5, and its molecular weight is 281.31 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize Boc-L-tyrosine, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. [, , , , ] These techniques provide valuable information about the compound's structure and purity. [, , ]

A: Boc-L-tyrosine is widely used as a building block in solid-phase peptide synthesis. [, , , ] The Boc group serves as a protecting group for the amino group, allowing for controlled peptide chain elongation. [, ]

A: While Boc-L-tyrosine itself is not typically used as a catalyst, enzymes like α-chymotrypsin can catalyze the esterification of Boc-Tyr-OH in high concentrations of ethanol. []

A: Research suggests that modifying the tyrosine moiety of Boc-L-tyrosine can significantly impact its activity and properties. For instance, introducing a pyrazinone ring to the tyrosine structure resulted in compounds with opioid receptor binding affinity. [] Similarly, incorporating Boc-L-tyrosine into polyphosphazenes influenced their hydrolytic stability and pH-sensitive behavior. []

A: Researchers utilize various techniques like High-Performance Liquid Chromatography (HPLC) [] and Mass Spectrometry (MS) [] to analyze Boc-L-tyrosine and its derivatives. These methods help assess purity, monitor reactions, and identify reaction products. [, ]

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